molecular formula C12H20N6O6 B13999743 Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate CAS No. 18969-82-9

Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate

Cat. No.: B13999743
CAS No.: 18969-82-9
M. Wt: 344.32 g/mol
InChI Key: YPRDUNGRXYKYMC-UHFFFAOYSA-N
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Description

Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of hydrazine and ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrimidine derivatives, while reduction can produce various hydrazine compounds.

Scientific Research Applications

Chemistry

In chemistry, Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its hydrazine groups make it a valuable tool for probing biological systems and understanding biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydrazine groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,6-dimethyl-4-(1-(2-hydroxyethyl)pyridin-3-yl)pyridine-3,5-dicarboxylate
  • Diethyl 4-cyclohexyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Uniqueness

Diethyl 1-(6-hydrazinyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)hydrazine-1,2-dicarboxylate is unique due to its combination of hydrazine and pyrimidine functional groups. This combination provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

18969-82-9

Molecular Formula

C12H20N6O6

Molecular Weight

344.32 g/mol

IUPAC Name

ethyl N-(ethoxycarbonylamino)-N-(4-hydrazinyl-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)carbamate

InChI

InChI=1S/C12H20N6O6/c1-5-23-10(20)15-18(12(22)24-6-2)7-8(14-13)16(3)11(21)17(4)9(7)19/h14H,5-6,13H2,1-4H3,(H,15,20)

InChI Key

YPRDUNGRXYKYMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NN(C1=C(N(C(=O)N(C1=O)C)C)NN)C(=O)OCC

Origin of Product

United States

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